molecular formula C16H18N4O2S B11006996 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11006996
M. Wt: 330.4 g/mol
InChI Key: ZJQJOOBYXHWGKM-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a thiazole ring and an oxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps starting from commercially available substances. The synthetic route includes the formation of the thiazole and oxazole rings, followed by their fusion to the pyridine ring. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. This makes it a promising candidate for cancer therapy, as PI3K plays a crucial role in cell growth, survival, and proliferation. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry research .

Mechanism of Action

The compound exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). It binds to the kinase domain of PI3K, preventing its interaction with its natural substrates. This inhibition disrupts the PI3K signaling pathway, which is essential for cell growth and survival, thereby exerting anti-cancer effects .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N4O2S/c1-7(2)12-6-11(13-9(4)20-22-15(13)18-12)14(21)19-16-17-8(3)10(5)23-16/h6-7H,1-5H3,(H,17,19,21)

InChI Key

ZJQJOOBYXHWGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C

Origin of Product

United States

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